2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-6-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-14(21)5-3-11(18-19)15(22)20-9-2-4-13(20)10-7-16-8-17-12(10)6-9/h3,5,7-9,13H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSSVKURNDFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological effects, focusing on anticancer properties, neuroprotective effects, and antimicrobial activity.
- Molecular Formula : C20H18N4O2S
- Molecular Weight : 378.4 g/mol
- CAS Number : 2108839-96-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:
| Compound | SiHa (µM) | A549 (µM) | MCF-7 (µM) | Colo-205 (µM) |
|---|---|---|---|---|
| 2-Methyl-6... | 0.03 ± 0.0076 | 0.01 ± 0.0054 | 0.12 ± 0.055 | 0.34 ± 0.033 |
The results indicate significant cytotoxicity against the tested cell lines, suggesting that this compound may serve as a lead in anticancer drug development .
Case Study: Synthesis and Testing
A study conducted by Sivaiah et al. synthesized various pyrimidine derivatives and tested their efficacy against MCF-7 and A549 cell lines. Among these compounds, several exhibited potent dual inhibition of Histone Deacetylase (HDAC) and Epidermal Growth Factor Receptor (EGFR), with IC50 values lower than those of standard agents like erlotinib .
Neuroprotective Effects
Research has also indicated that certain pyrimidine derivatives possess neuroprotective properties. For instance, compounds derived from pyrido[1,2-c]pyrimidines have shown promising results in modulating serotonin receptors (5-HT1A and 5-HT7), which are crucial in treating depression and anxiety disorders . The compound's ability to act as a presynaptic agonist at the 5-HT1A receptor suggests potential applications in neuropharmacology.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various microbial strains. Although specific data on this compound's antimicrobial activity is limited, related pyrimidine derivatives have demonstrated effectiveness against pathogens such as E. coli and S. aureus. The synthesized compounds were tested for Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 256 µg/mL with varying degrees of success .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and cyclization. For example, analogous compounds with pyridazinone and tetrahydro-epiminocycloheptapyrimidine cores are synthesized via alkylation of pyridazin-3(2H)-one precursors using potassium carbonate in acetone, followed by coupling with activated carbonyl intermediates . Critical intermediates include halogenated pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) and functionalized cycloheptapyrimidine derivatives .
Q. How can researchers characterize the stereochemistry and structural integrity of this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS), 1D/2D NMR (e.g., H, C, COSY, NOESY), and X-ray crystallography. For instance, enantiomeric purity of the (5R,8S) configuration can be confirmed via chiral HPLC or by comparing experimental NMR data with computational models (e.g., density functional theory) .
Q. What in vitro models are suitable for preliminary assessment of its biological activity?
- Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or radioligand binding assays. Structural analogs with pyridazinone moieties have shown affinity for neurotransmitter receptors, suggesting similar testing frameworks . Cell-based assays (e.g., cytotoxicity in cancer cell lines) can also be employed, as seen in studies of related pyrido[4,3-d]pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) during structural elucidation?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects or use isotopic labeling (e.g., N or C-enriched samples) to clarify ambiguous signals. For complex cases, compare experimental data with quantum-mechanical NMR predictions (e.g., using Gaussian or ADF software) .
Q. What strategies are effective for separating enantiomers or diastereomers of this compound?
- Methodological Answer : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC. Alternatively, synthesize diastereomeric derivatives via reaction with chiral auxiliaries (e.g., Mosher’s acid) and separate via standard silica-gel chromatography .
Q. How can computational methods optimize the compound’s structure-activity relationship (SAR) for target selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein crystal structures to identify critical binding interactions. Follow with QSAR modeling using descriptors like logP, polar surface area, and electrostatic potential maps. Analogous studies on pyrido[2,3-d]pyrimidin-7(6H)-ones have used this approach to refine substituent effects .
Q. What experimental designs address low yields in the final coupling step of the synthesis?
- Methodological Answer : Optimize reaction conditions by screening palladium catalysts (e.g., Pd(PPh) vs. Pd(OAc)) or ligands (e.g., Xantphos). Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating can also improve efficiency, as demonstrated in related pyridazinone syntheses .
Q. How can researchers evaluate the compound’s pharmacokinetic challenges, such as metabolic instability or poor solubility?
- Methodological Answer : Conduct hepatic microsome assays to assess metabolic stability and use PAMPA (parallel artificial membrane permeability assay) for passive diffusion. For solubility, employ co-solvency (e.g., PEG 400) or nanoformulation techniques. Structural analogs with tetrahydro-epiminocycloheptapyrimidine cores have required such optimizations for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
